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Compound of Interest

Compound Name:
2,5-Dihydroxy-N-(2-

hydroxyethyl)benzamide

Cat. No.: B1212393 Get Quote

This technical guide provides a comprehensive overview of the molecular structure, chemical

properties, synthesis, and potential applications of 2,5-Dihydroxy-N-(2-
hydroxyethyl)benzamide. The information is intended for researchers, scientists, and

professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Chemical Properties
2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is a benzamide derivative characterized by a

dihydroxylated phenyl ring and a hydroxyethyl group attached to the amide nitrogen. Its

chemical structure and properties are fundamental to its potential biological activities and

applications.

Structural Information
The molecular structure of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is depicted below.

Caption: Molecular Structure of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide.

Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below.
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Property Value Source

Molecular Formula C₉H₁₁NO₄ PubChem

Molecular Weight 197.19 g/mol Alfa Chemistry[1]

CAS Number 61969-53-7 Alfa Chemistry[1]

SMILES
C1=CC(=C(C=C1O)C(=O)NC

CO)O
PubChem

InChI

InChI=1S/C9H11NO4/c11-4-3-

10-9(14)7-5-6(12)1-2-

8(7)13/h1-2,5,11-13H,3-4H2,

(H,10,14)

PubChem

Predicted XlogP -0.7 PubChem

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 2,5-
Dihydroxy-N-(2-hydroxyethyl)benzamide.

¹H NMR Spectroscopy
The ¹H NMR spectral data is crucial for identifying the hydrogen atoms within the molecule.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://patents.google.com/patent/CN103012188A/en
https://patents.google.com/patent/CN103012188A/en
https://www.benchchem.com/product/b1212393?utm_src=pdf-body
https://www.benchchem.com/product/b1212393?utm_src=pdf-body
https://patents.google.com/patent/CN103012188A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

3.33-3.36 m 2H -CH₂-

3.49-3.53 m 2H -CH₂-

4.74-4.76 m 1H -OH

6.71-6.73 d 1H =CH-

6.82-6.84 d 1H =CH-

7.25 s 1H =CH-

8.67 s 1H -OH

8.95 s 1H -OH

11.57 s 1H -NH-

Solvent: DMSO-d₆,

Frequency: 400MHz

¹³C NMR, IR, and Mass Spectrometry
As of the date of this document, experimental ¹³C NMR, IR, and mass spectrometry data for

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide are not readily available in the public domain.

However, based on the known molecular structure and data from analogous compounds, the

following characteristics can be predicted.

Predicted ¹³C NMR: Aromatic carbons would be expected in the 110-160 ppm range, with the

carboxyl and hydroxyl-substituted carbons appearing at the lower field end. The aliphatic

carbons of the hydroxyethyl group would likely appear in the 40-70 ppm range.

Expected IR Absorption: The IR spectrum is expected to show characteristic broad peaks for

the O-H stretches of the phenolic and alcohol groups around 3200-3600 cm⁻¹. A strong

absorption band for the C=O stretch of the amide group is anticipated around 1640-1680

cm⁻¹. The N-H stretch of the secondary amide would likely be observed around 3300 cm⁻¹.

Aromatic C-H stretches would appear just above 3000 cm⁻¹.
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Predicted Mass Spectrometry Fragmentation: In mass spectrometry, the molecular ion peak

[M]⁺ would be expected. Common fragmentation patterns for benzamides include the

cleavage of the amide bond, leading to the formation of a benzoyl cation.

Experimental Protocols
Synthesis of 2,5-Dihydroxy-N-(2-
hydroxyethyl)benzamide
A common method for the preparation of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide
involves the condensation reaction of a gentisic acid ester with ethanolamine.[1]

Materials:

Gentisic acid

Anhydrous methanol

Hydrogen chloride gas or other suitable dewatering agent (e.g., sulfuric acid, thionyl chloride)

Ethanolamine

Purified water

Procedure:

Step 1: Preparation of Gentisic Acid Methyl Ester

To a 2000 mL three-necked flask, add 250 g of gentisic acid and 750 mL of anhydrous

methanol.

Pass hydrogen chloride gas into the mixture and reflux for 8 hours.

Monitor the reaction completion using Thin Layer Chromatography (TLC).

Once the reaction is complete, allow the solution to cool to room temperature.
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Pour the solution into 4200 mL of purified water, which will cause a large amount of solid to

precipitate.

Stir the mixture for 1 hour.

Collect the solid by suction filtration and wash it twice with 2000 mL of purified water.

Dry the solid under vacuum at 50 °C for 4 hours to yield gentisic acid methyl ester.

Step 2: Synthesis of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

React the prepared gentisic acid methyl ester with ethanolamine. This reaction can be

carried out directly without any other solvent.

Alternatively, the reaction can be performed in water or an alcohol solvent such as methanol

or ethanol.

The reaction temperature is typically maintained between 60-90 °C.

The progress of the reaction should be monitored by a suitable method (e.g., TLC).

Upon completion, the product can be purified by standard methods such as recrystallization

to obtain 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide.
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Step 1: Esterification

Step 2: Amidation

Purification

Gentisic Acid +
Anhydrous Methanol

Reflux with HCl gas (8h)

Gentisic Acid Methyl Ester

Condensation Reaction
(60-90°C)

Ethanolamine

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

Recrystallization

Click to download full resolution via product page

Caption: Synthesis Workflow for 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide.

Potential Biological Activity and Applications
While extensive biological studies on 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide are

limited in publicly available literature, its structural features and information from related patents

and studies on similar compounds suggest several potential applications.
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Complexing Agent and Antioxidant Synergist
A key disclosed application for this compound is its use as a complexing agent for metal ions

and as an antioxidant synergist.[1] The dihydroxy substitution on the benzene ring, particularly

the catechol-like arrangement, is known to chelate various metal ions. This property can be

valuable in pharmaceutical formulations to prevent metal-catalyzed degradation of active

ingredients. As an antioxidant, the phenolic hydroxyl groups can act as radical scavengers.

Intermediate in Pharmaceutical Synthesis
2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is cited as a synthetic intermediate in the

preparation of the antiarrhythmic drug, flecainide.[1] Flecainide is a class Ic antiarrhythmic

agent used to treat a variety of cardiac arrhythmias. The synthesis of flecainide involves

modifications of the hydroxyl groups of a 2,5-dihydroxybenzoic acid derivative.

Inherent Properties

Potential Applications

2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide

Dihydroxy Phenyl Group
(Catechol-like) Amide Linkage

Metal Ion Complexing Agent Antioxidant Synergist Pharmaceutical Intermediate

Flecainide Synthesis

Click to download full resolution via product page

Caption: Logical Relationships of Properties and Applications.

Conclusion
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2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is a molecule with established synthetic routes

and characterized by ¹H NMR spectroscopy. While comprehensive experimental data for other

spectroscopic techniques and direct biological assays are not widely published, its structural

features strongly suggest potential as a metal-chelating agent and an antioxidant. Its role as an

intermediate in the synthesis of flecainide underscores its relevance in pharmaceutical

development. Further research is warranted to fully elucidate its biological activity and explore

its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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